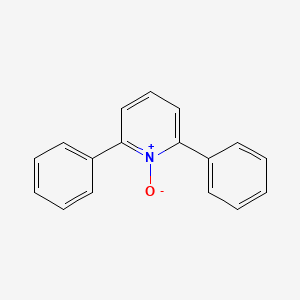

2,6-Diphenylpyridine N-oxide

Description

Significance of Pyridine (B92270) N-Oxides in Contemporary Organic Chemistry and Materials Science

Pyridine N-oxides are a versatile class of compounds that serve as crucial intermediates in organic synthesis. researchgate.netsemanticscholar.org Their enhanced reactivity compared to the parent pyridines makes them valuable for producing substituted pyridine derivatives with high regioselectivity. researchgate.net The N-oxide group modifies the electron distribution within the aromatic ring, making the molecule more susceptible to both electrophilic and nucleophilic attack, thereby enabling the synthesis of complex, biologically active molecules and novel materials. researchgate.net

The chemistry of pyridine N-oxides is of significant importance for creating intermediates that lead to these valuable products. researchgate.net Traditionally used as reaction substrates, the electron-rich N-O moiety also allows them to function effectively as electron-pair donors, metal ligands, and Lewis bases. researchgate.net In certain reactions, they can even act as mild oxidants. researchgate.netresearchgate.net

Recent research has expanded their utility into photocatalysis, where they can serve as precursors to N-oxypyridinium salts, which generate various radicals under photocatalytic conditions. researchgate.net Furthermore, they have recently been identified as effective hydrogen atom transfer (HAT) reagents for the photoinduced functionalization of C(sp³)–H bonds. researchgate.net Their ability to activate Lewis acids is sufficient to catalyze numerous organic reactions, highlighting their underexplored potential in supramolecular chemistry. rsc.org

Unique Structural Attributes of 2,6-Diphenylpyridine (B1197909) N-oxide for Research Endeavors

2,6-Diphenylpyridine N-oxide is a chemical entity characterized by a central pyridine N-oxide core with phenyl groups attached at the 2 and 6 positions. smolecule.com This specific arrangement of bulky phenyl groups introduces significant steric hindrance around the N-oxide functional group. This steric shielding can influence the compound's reactivity and its coordination behavior with metal centers.

The presence of two phenyl groups is known to decrease the basicity of the pyridine nucleus. cdnsciencepub.com This electronic effect, combined with the N-oxide function, results in a unique distribution of electron density that distinguishes it from simpler pyridine N-oxides. The introduction of these electron-withdrawing phenyl groups can sharply decrease the availability of the unshared electron pair on the nitrogen for coordination with oxygen, which was noted as a reason for low yields during its synthesis via oxidation with perbenzoic acid. cdnsciencepub.com

The parent compound, 2,6-diphenylpyridine, is recognized for its ability to act as a tridentate [C∧N∧C] dianionic ligand in organometallic chemistry, particularly with gold(III). smolecule.comcymitquimica.comacs.org This capability is rooted in the geometry of the phenyl and pyridine rings. The N-oxide derivative retains this core structure, suggesting a rich potential for forming stable and well-defined metal complexes with distinct properties from its non-oxidized counterpart.

Scope and Research Objectives for this compound Studies

The unique structural and electronic properties of this compound define its primary areas of research interest. Studies involving this compound are often directed toward several key areas:

Coordination Chemistry: A major focus is its application as a ligand in organometallic chemistry. Research objectives include the synthesis of novel mono- and binuclear metal complexes and the investigation of their structural, spectroscopic, and photophysical properties. acs.orgrsc.orgrsc.orgmdpi.com The steric and electronic influence of the diphenyl-substituted N-oxide ligand on the geometry and stability of the resulting complexes is a key area of inquiry.

Materials Science: The photophysical properties of related 2,6-diphenylpyridine structures, such as their fluorescence and utility in organic light-emitting diodes (OLEDs), suggest that the N-oxide derivative is a candidate for similar applications. smolecule.comresearchgate.net Research aims to synthesize and characterize new fluorophores and organic emitters, investigating properties like their HOMO/LUMO energy levels and intramolecular charge transfer (ICT) characteristics. researchgate.net

Catalysis: Pyridine N-oxides are used as catalysts and as sources of oxygen in catalytic oxidation reactions. researchgate.netresearchgate.net While less basic than their parent pyridines, they can still activate Lewis acids to catalyze various organic reactions. rsc.org Research in this area could explore the use of this compound as a sterically hindered organocatalyst or as a specialized oxygen transfer agent in metal-catalyzed processes.

The synthesis of this compound itself presents a research challenge, with reports indicating that oxidation of 2,6-diphenylpyridine can result in low yields, necessitating further investigation into more efficient synthetic methods. cdnsciencepub.com

Compound Data

Below are tables detailing the properties of 2,6-Diphenylpyridine and related compounds mentioned in this article.

Table 1: Properties of 2,6-Diphenylpyridine

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₃N smolecule.com |

| Appearance | White to almost white crystals or powder molbase.com |

| Melting Point | 73-77ºC molbase.com |

| Boiling Point | 210ºC at 3mm Hg molbase.com |

| Density | 1.084 g/cm³ molbase.com |

| Flash Point | 166.4ºC molbase.com |

| Refractive Index | 1.605 molbase.com |

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₇H₁₃NO |

| 2,6-Diphenylpyridine | C₁₇H₁₃N |

| Pyridine N-oxide | C₅H₅NO |

| Perbenzoic acid | C₇H₆O₃ |

| 2-Phenylpyridine (B120327) | C₁₁H₉N |

| 2-p-Anisylpyridine | C₁₂H₁₁NO |

| 2,6-Dichloropyridine (B45657) N-oxide | C₅H₃Cl₂NO |

Structure

3D Structure

Properties

IUPAC Name |

1-oxido-2,6-diphenylpyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBLQGULBXCFSAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=[N+](C(=CC=C2)C3=CC=CC=C3)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70508149 | |

| Record name | 1-Oxo-2,6-diphenyl-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78500-88-6 | |

| Record name | 1-Oxo-2,6-diphenyl-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,6 Diphenylpyridine N Oxide and Derivatives

Classical Oxidation Techniques for N-Oxide Formation

The direct oxidation of the nitrogen atom in the pyridine (B92270) ring is the most traditional and straightforward method for synthesizing pyridine N-oxides. This approach involves treating the parent heterocycle, in this case, 2,6-diphenylpyridine (B1197909), with a suitable oxidizing agent.

Peracid-Mediated Oxidation Protocols

Peroxy acids, or peracids, are among the most common and effective reagents for the N-oxidation of pyridines. abertay.ac.uk The first reported synthesis of pyridine N-oxide utilized peroxybenzoic acid. wikipedia.org For 2,6-diphenylpyridine, reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are highly effective. The reaction proceeds through the transfer of an oxygen atom from the peracid to the lone pair of electrons on the pyridine nitrogen. abertay.ac.uk

The general protocol involves dissolving the pyridine derivative in a suitable solvent, such as dichloromethane (B109758), and adding the peracid at a controlled temperature, often starting at 0-5 °C before allowing the reaction to proceed at room temperature. google.com The efficiency of the oxidation is high, leading to good yields of the desired N-oxide. google.com Peracetic acid, often generated in situ from glacial acetic acid and hydrogen peroxide, is another widely used reagent for this transformation. abertay.ac.uk

| Peracid Reagent | Typical Solvent | General Conditions | Reference |

|---|---|---|---|

| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM) | 0 °C to room temperature, 24h | google.com |

| Peracetic acid (CH₃CO₃H) | Acetic Acid | Generated in situ with H₂O₂, reaction at elevated temperatures (e.g., 70°C) | abertay.ac.ukbme.hu |

| Peroxybenzoic acid (C₆H₅CO₃H) | Various organic solvents | Historical method, effective for general pyridine oxidation | wikipedia.org |

Hydrogen Peroxide-Based Oxidation Strategies

Hydrogen peroxide (H₂O₂) is an attractive oxidant due to its low cost and the fact that its only byproduct is water. acs.org However, it does not typically react directly with pyridines. Its oxidizing power is usually harnessed by using it in conjunction with an acid, such as glacial acetic acid, which leads to the in situ formation of a peracid (peracetic acid). bme.huclockss.org The synthesis of 2,6-diphenylpyridine N-oxide can be achieved using this system. smolecule.com

A safer and more convenient alternative for handling hydrogen peroxide is the use of urea-hydrogen peroxide (UHP), a stable solid adduct that releases H₂O₂ under reaction conditions. orgsyn.org This reagent is particularly useful in systems catalyzed by metal complexes.

| H₂O₂ System | Activator/Solvent | Key Features | Reference |

|---|---|---|---|

| Aqueous H₂O₂ | Acetic Acid | Eco-friendly, forms peracetic acid in situ. | bme.hu |

| Urea-Hydrogen Peroxide (UHP) | Various, often with a metal catalyst | Solid, stable, and safer source of H₂O₂. | orgsyn.org |

Metal-Oxidant System Applications (e.g., Methyltrioxorhenium)

The efficiency of hydrogen peroxide as an oxidant can be significantly enhanced by using a metal catalyst. Methyltrioxorhenium (MTO, CH₃ReO₃) is a highly versatile and effective catalyst for the N-oxidation of pyridines using hydrogen peroxide as the terminal oxidant. arkat-usa.orgnih.gov The MTO system is known for its high yields and applicability to a wide range of substituted pyridines. arkat-usa.org The catalytic cycle involves the formation of highly reactive rhenium peroxo complexes. thieme-connect.de

Other metal-based systems have also been developed. For instance, polyoxometalates (POMs), such as the Keplerate polyoxomolybdate ({Mo132}), can catalyze the oxidation of various pyridines to their corresponding N-oxides in high yields at room temperature with hydrogen peroxide. rsc.orgresearchgate.net Manganese porphyrin complexes have also been shown to be effective catalysts for this transformation. nih.gov

| Catalyst | Oxidant | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Methyltrioxorhenium (MTO) | H₂O₂ or UHP | Catalytic amounts (0.2-0.5 mol%) in solvents like methanol (B129727) or nitromethane | High efficiency and yields for various substituted pyridines. | arkat-usa.orgthieme-connect.detum.de |

| Polyoxomolybdate ({Mo132}) | H₂O₂ | Room temperature, reusable catalyst | Mild conditions, high yields, and catalyst recyclability. | rsc.org |

| Manganese tetrakis(2,6-dichlorophenyl)porphyrin | H₂O₂ with ammonium (B1175870) acetate (B1210297) | CH₂Cl₂/CH₃CN solvent system | Effective for a variety of pyridine derivatives. | arkat-usa.orgnih.gov |

Advanced Synthetic Approaches to Substituted 2,6-Diphenylpyridine N-oxides

Beyond classical oxidation, advanced methodologies have been developed to synthesize more complex, substituted derivatives of this compound. These routes often involve the formation of the substituted pyridine ring system with the N-oxide moiety already in place or introduced subsequently.

Palladium-Catalyzed C-H Arylation and Cross-Coupling Strategies

Palladium-catalyzed reactions have revolutionized the synthesis of biaryl compounds, and these methods are applicable to pyridine N-oxides. The N-oxide group acts as a directing group, facilitating the selective functionalization of the C-H bonds at the C2 and C6 positions.

An efficient method for the direct arylation of pyridine N-oxides involves a palladium-catalyzed C-H bond activation. rsc.orgnih.gov In this approach, a pyridine N-oxide is coupled with an arylating agent, such as potassium aryltrifluoroborates, in the presence of a palladium catalyst like Pd(OAc)₂. nih.govrsc.org This strategy allows for the direct introduction of aryl groups onto the pyridine N-oxide core with high regioselectivity for the ortho positions, providing a powerful tool for synthesizing substituted 2-arylpyridine N-oxides. rsc.org

Furthermore, traditional cross-coupling reactions, such as the Suzuki coupling, can be employed. mdpi.com Pyridine N-oxides can be successfully coupled with aryl halides to form bipyridine mono-N-oxides. lboro.ac.uk This allows for the construction of unsymmetrical bipyridine derivatives. Addition of Grignard reagents to pyridine N-oxides can yield 2-substituted pyridine N-oxides, which can then undergo a second Grignard addition to produce 2,6-disubstituted pyridines. organic-chemistry.orgorganic-chemistry.orgnih.gov

| Reaction Type | Catalyst System | Coupling Partners | Key Outcome | Reference |

|---|---|---|---|---|

| Direct C-H Arylation | Pd(OAc)₂ / TBAI | Pyridine N-oxide + Potassium aryltrifluoroborate | Selective formation of 2-arylpyridine N-oxides. | nih.govrsc.org |

| Cross-Coupling | Pd catalyst | Pyridine N-oxide + Aryl halide | Synthesis of non-symmetrical bipyridine mono-N-oxides. | lboro.ac.uk |

| Grignard Addition | None (reagent-based) | Pyridine N-oxide + Grignard reagent (R-MgX) | Formation of 2-substituted and 2,6-disubstituted pyridine N-oxides. | organic-chemistry.orgnih.gov |

Ring Transformation and Cycloaddition Routes

Ring transformation and cycloaddition reactions offer alternative pathways to construct the pyridine N-oxide ring system itself. One such method involves the ring transformation of isoxazoles. arkat-usa.org For example, certain isoxazolines can be converted into substituted 2-aminopyridine (B139424) N-oxides in the presence of a base. nih.gov

Cycloaddition reactions provide another powerful route. A notable example is the cycloaddition of nitrile oxides with unprotected homoallyl alcohols. oup.com This reaction forms a 5-(hydroxymethyl)-2-isoxazoline intermediate. Subsequent oxidation of the alcohol to a ketone, followed by reductive cleavage of the N-O bond and cyclization, affords substituted pyridine derivatives. oup.com While this route leads to pyridines, the strategic placement of functionalities allows for subsequent N-oxidation to access the target compounds. The 1,3-dipolar cycloaddition reactivity of pyridine N-oxides themselves with dipolarophiles like phenylsulfonylpropadiene has also been explored, leading to complex rearranged products. clockss.org

De Novo Synthesis Approaches and Condensation Reactions

The construction of the this compound core from acyclic precursors, known as de novo synthesis, often relies on powerful condensation reactions. One of the most prominent methods is the Kröhnke pyridine synthesis. wikipedia.org This reaction typically involves the condensation of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source like ammonium acetate. wikipedia.org While the classic Kröhnke synthesis yields pyridines, modifications can lead to the formation of pyridine N-oxides.

A significant advancement in this area is the development of one-pot synthesis methods. For instance, 2,4,6-triarylpyridines, also known as Kröhnke pyridines, have been efficiently synthesized by reacting chalcones with ammonium acetate under solvent-free conditions, showcasing a greener and more efficient approach. researchgate.net Further modifications, such as using a TMSOTf/HMDS system under microwave irradiation, provide a rapid and high-yielding route to 2,4,6-triarylpyridines from chalcones. nih.govresearchgate.net

Another approach involves the reaction of 1,5-dicarbonyl compounds, which can be formed in situ, with a nitrogen source. For example, the reaction of acetophenones with Mannich salts can generate 1,5-dicarbonyl intermediates that subsequently cyclize with ammonium acetate to form the pyridine ring. researchgate.net

The direct synthesis of pyridine N-oxides can also be achieved. For example, the reaction of conjugated acetylenes with substituted methylamines has been reported to yield 2-p-tolyl-3,6-diphenylpyridine N-oxide, among other products. mdpi.com Additionally, a three-component reaction involving pyridine N-oxides, acyl chlorides, and cyclic ethers can lead to substituted pyridines, proceeding through a proposed carbene intermediate. acs.org

Table 1: Examples of De Novo Synthesis of 2,6-Diarylpyridine Derivatives

| Reactants | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Chalcones | Ammonium acetate, solvent-free, 100°C | 2,4,6-Triarylpyridines | Excellent | researchgate.net |

| Chalcones | TMSOTf/HMDS, microwave irradiation | 2,4,6-Triarylpyridines or 3-benzyl-2,4,6-triarylpyridines | Good to Excellent | nih.govresearchgate.net |

| Acetophenones, Mannich salts | Cyclohexane-1,4-dione monoethylene acetal, then ammonium acetate | 2-Aryl-substituted 7,8-dihydroquinolin-6(5H)-ones | Not specified | researchgate.net |

| 1,4-Diphenylbutadiyne, Benzylamine | K₂CO₃, DMF, 140°C | 2,3,6-Triphenylpyridine | 99% | mdpi.com |

| Pyridine N-oxide, Acyl chloride, Cyclic ether | 25-50°C | Substituted pyridine | Up to 58% | acs.org |

This table is interactive. Click on the headers to sort.

Regioselectivity and Stereoselectivity Control in this compound Synthesis

Controlling the position of substituents (regioselectivity) and their spatial orientation (stereoselectivity) is paramount in synthesizing complex molecules like substituted 2,6-diphenylpyridine N-oxides.

Regioselectivity:

The inherent reactivity of the pyridine N-oxide ring directs incoming electrophiles and nucleophiles primarily to the C2 and C4 positions. scripps.edu This is a result of the electronic properties of the N-oxide group, which increases the reactivity of the ring towards both types of reagents compared to pyridine itself. semanticscholar.orgthieme-connect.de

Several strategies have been developed to achieve high regioselectivity in the synthesis of substituted pyridine N-oxides. For instance, the reaction of pyridine N-oxides with Grignard reagents, followed by treatment with acetic anhydride (B1165640) or DMF, allows for the regioselective introduction of substituents at the C2 position, enabling the synthesis of 2,6-disubstituted pyridines. organic-chemistry.orgnih.gov

In the reaction of benzynes with pyridine N-oxides, the reaction conditions can be modified to selectively yield 2-substituted pyridines instead of the 3-substituted isomers. rsc.org Furthermore, highly regioselective halogenation of unsymmetrical pyridine N-oxides at the C2 position can be achieved under mild conditions using reagents like oxalyl chloride or bromide. researchgate.net Similarly, regioselective bromination at the C2 position of fused pyridine N-oxides can be accomplished using p-toluenesulfonic anhydride and tetrabutylammonium (B224687) bromide. tcichemicals.com

Table 2: Regioselective Reactions for Pyridine N-oxide Functionalization

| Substrate | Reagents | Position of Functionalization | Product | Reference |

|---|---|---|---|---|

| Pyridine N-oxide | Grignard reagent, then Ac₂O or DMF | C2 | 2-Substituted pyridine or 2-substituted pyridine N-oxide | organic-chemistry.orgnih.gov |

| Pyridine N-oxide | Benzyne (modified conditions) | C2 | 2-(2-Hydroxyaryl)pyridine | rsc.org |

| Unsymmetrical pyridine N-oxide | Oxalyl chloride/bromide | C2 | 2-Halopyridine | researchgate.net |

| Fused pyridine N-oxide | p-Toluenesulfonic anhydride, Bu₄NBr | C2 | C2-Brominated fused pyridine | tcichemicals.com |

This table is interactive. Click on the headers to sort.

Stereoselectivity:

While the synthesis of this compound itself does not typically involve the creation of stereocenters, the synthesis of its derivatives can. A notable area of research is the stereoselective synthesis of atropisomeric bipyridine N,N'-dioxides, which are axially chiral. urfu.ru These compounds have found applications as powerful Lewis base catalysts. urfu.ru

One method for their synthesis involves the oxidative dimerization of chiral pyridine N-oxides using O₂ as the terminal oxidant. urfu.ru This approach has been shown to produce a series of axially chiral dipyridine N,N'-dioxides with high chemo- and stereoselectivity. urfu.ru However, it has been noted that some functionalized pyridine N-oxides can undergo facile thermal racemization, indicating that the stereochemical stability of the newly formed chiral axis needs to be carefully considered. nih.gov

The use of chiral N-oxides as organocatalysts in various asymmetric reactions, such as allylation and Michael additions, has also been explored, highlighting the importance of stereochemistry in the applications of these compounds. mdpi.com

Reactivity and Mechanistic Investigations of 2,6 Diphenylpyridine N Oxide

Nucleophilic and Electrophilic Reactivity Profiles

The N-oxide group significantly modifies the electronic properties of the pyridine (B92270) ring. The resonance structures indicate that the oxygen atom can donate electron density to the ring, enhancing its nucleophilicity at the C2, C4, and C6 positions. thieme-connect.de Conversely, the positively charged nitrogen atom withdraws electron density, making these same positions susceptible to nucleophilic attack, particularly after activation of the N-oxide oxygen. thieme-connect.de

Electron-Pair Donating Capacity of the N-Oxide Oxygen Atom

The oxygen atom of the N-oxide group in 2,6-diphenylpyridine (B1197909) N-oxide possesses a lone pair of electrons, rendering it a potent electron-pair donor and a strong hydrogen bond acceptor. acs.orgresearchgate.net This capacity for electron donation is fundamental to its role as a nucleophilic catalyst and as a directing group in various chemical transformations. acs.orgresearchgate.net The nucleophilicity of the oxygen atom in pyridine N-oxides is generally greater than that of the nitrogen atom in the corresponding pyridines. acs.org

Activation Towards Electrophilic Aromatic Substitution Reactions

The N-oxide functionality activates the pyridine ring towards electrophilic aromatic substitution, primarily at the C4 position. researchgate.net The electron-donating character of the N-oxide group increases the electron density at the para-position, facilitating attack by electrophiles. For instance, the nitration of pyridine N-oxide derivatives typically yields the 4-nitro product. researchgate.netabertay.ac.uk In the case of 2,6-disubstituted pyridine N-oxides, electrophilic attack is strongly directed to the C4 position. abertay.ac.uk While specific studies on the electrophilic substitution of 2,6-diphenylpyridine N-oxide are not extensively detailed in the reviewed literature, it is expected to follow this general principle, leading to 4-substituted products.

Activation Towards Nucleophilic Attack

The pyridine N-oxide can be activated by electrophilic reagents, such as anhydrides or sulfonyl chlorides, which makes the pyridine ring, particularly the C2 and C6 positions, highly susceptible to nucleophilic attack. researchgate.netorganic-chemistry.org Following nucleophilic addition, a subsequent elimination step can lead to the formation of 2-substituted pyridines. researchgate.net However, for this compound, the C2 and C6 positions are already occupied. Therefore, nucleophilic attack would be directed to the C4 position after activation of the N-oxide. The steric hindrance from the phenyl groups can influence the rate and feasibility of such reactions.

C-H Activation and Functionalization Reactions

The N-oxide group serves as an effective directing group for the ortho-C-H functionalization of the pyridine ring. This has been extensively utilized in transition metal-catalyzed reactions to introduce various substituents.

Ortho-Arylation Mechanisms

Palladium-catalyzed direct C-H arylation of pyridine N-oxides is a well-established method for the synthesis of 2-arylpyridines. rsc.orgfu-berlin.de The reaction mechanism is believed to involve the coordination of the N-oxide to the palladium center, followed by a concerted metalation-deprotonation (CMD) step to form a palladacycle intermediate. fu-berlin.de This intermediate then undergoes reductive elimination to afford the arylated product. For this compound, the ortho positions are the C-H bonds of the phenyl groups. While direct C-H arylation of the pyridine ring at the ortho positions is blocked, the N-oxide can direct the functionalization of the ortho C-H bonds of the phenyl substituents.

A study on the copper-catalyzed arylation of 2-phenylpyridine (B120327) N-oxide with arylboronic esters demonstrated the formation of 2,6-diphenylpyridine. rsc.org This suggests a pathway for the introduction of a second phenyl group onto an existing 2-phenylpyridine N-oxide scaffold.

Table 1: Representative Examples of Metal-Catalyzed Ortho-Arylation of Pyridine N-Oxides

| Catalyst | Arylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Cu(acac)₂ | Phenylboronic ester | tBuOK | Toluene (B28343) | 110 | 79 | rsc.org |

| Pd(OAc)₂ | Aryl iodides | Cs₂CO₃ | Toluene | 100 | up to 80 | beilstein-journals.org |

Note: The yields are for the arylation of various substituted pyridine N-oxides and serve as representative examples of the reaction class.

Alkylation and Alkenylation Pathways

The C-H bonds of pyridine N-oxides can also be alkylated and alkenylated through transition metal catalysis. Cationic iridium and rhodium complexes have been shown to be effective for the C-H alkylation of 2-substituted pyridine N-oxides with acrylates at the C6 position. rsc.orgmdpi.com The proposed mechanism involves the coordination of the N-oxide, followed by C-H activation and insertion of the alkene into the metal-hydride bond.

Similarly, rhodium-catalyzed reactions of pyridine N-oxides with alkenes and alkynes can lead to C2-alkylation. mdpi.com For this compound, these reactions would be expected to occur at the C4 position, although specific examples are not prevalent in the literature. The steric bulk of the phenyl groups would likely play a significant role in the efficiency of these transformations. researchgate.net

Transition-metal-free methods for the alkylation of pyridine N-oxides have also been developed, for instance, through the addition of Grignard reagents followed by treatment with acetic anhydride (B1165640) to yield 2-substituted pyridines. organic-chemistry.orgorganic-chemistry.org

Table 2: Examples of Metal-Catalyzed C-H Alkylation of 2-Substituted Pyridine N-Oxides with Ethyl Acrylate (B77674)

| Catalyst System | N-Oxide Substrate | Temperature (°C) | Time (h) | Yield (%) | Reference |

| [Ir(cod)₂]BARF / rac-BINAP | 2-Benzylpyridine N-oxide | 120 | 48 | 88 | rsc.org |

| [Ir(cod)₂]BARF / rac-BINAP | 2-Phenylpyridine N-oxide | 120 | 48 | 79 | rsc.org |

| [Ir(cod)₂]BARF / rac-BINAP | 2-Methylpyridine N-oxide | 120 | 48 | 65 | rsc.org |

Note: This table presents data for the C6-alkylation of various 2-substituted pyridine N-oxides, illustrating the general reactivity pattern.

Halogenation Studies

The electronic properties of the pyridine N-oxide ring system significantly influence its reactivity towards electrophiles. The N-oxide group activates the pyridine ring, particularly at the 4-position, making it susceptible to electrophilic substitution. While direct halogenation studies on this compound are not extensively detailed in the literature, the halogenation of its parent compound, 2,6-diphenylpyridine, provides insight into the expected regioselectivity.

Direct bromination of 2,6-diphenylpyridine typically occurs at the 4-position. This reaction is generally carried out using brominating agents like bromine or N-bromosuccinimide (NBS), often in the presence of a Lewis acid catalyst or under controlled temperature conditions to prevent polybromination. The activation provided by the N-oxide functionality would further favor substitution at this position. Therefore, the halogenation of this compound is expected to proceed with high regioselectivity to yield 4-halo-2,6-diphenylpyridine N-oxide. A subsequent deoxygenation step can then produce the 4-halo-2,6-diphenylpyridine.

Table 1: Representative Conditions for Bromination of 2,6-Diphenylpyridine

| Reagent | Catalyst/Conditions | Solvent | Temperature | Product |

|---|

Oxygen Atom Transfer Chemistry

A pivotal aspect of pyridine N-oxide chemistry is its ability to act as an oxygen atom transfer (OAT) agent. researchgate.net The N-O bond is relatively weak and can be cleaved, allowing the oxygen atom to be transferred to a suitable substrate. This property makes this compound and related compounds valuable oxidants in various organic transformations, particularly in metal-catalyzed reactions where they can generate high-valent metal-oxo species. researchgate.net

Role as an Oxidant in Metal-Catalyzed Hydroxylations

Pyridine N-oxides, especially those with substituents at the 2- and 6-positions, are effective terminal oxidants in metal-catalyzed C–H bond hydroxylation reactions. researchgate.net These reactions are of significant interest as they allow for the direct conversion of alkanes and arenes into alcohols and phenols. Ruthenium-based catalytic systems are predominantly employed for these transformations. researchgate.net In such systems, the pyridine N-oxide transfers its oxygen atom to the low-valent metal center, generating a reactive high-valent metal-oxo intermediate that is capable of activating C-H bonds.

Epoxidation Reactions Utilizing Pyridine N-Oxides

The transfer of an oxygen atom from pyridine N-oxides is a well-established method for the epoxidation of alkenes. researchgate.net This reaction typically requires a transition metal catalyst, with ruthenium-porphyrin complexes being the most studied. researchgate.net The pyridine N-oxide serves as the terminal oxidant, forming a reactive metal-oxo species that then transfers the oxygen atom to the alkene double bond to form an epoxide. researchgate.netopenstax.org

The use of 2,6-disubstituted pyridine N-oxides is often preferred because the substituents can prevent coordination of the resulting pyridine to the metal center, which could otherwise poison the catalyst. researchgate.net The reaction is versatile, applicable to a range of alkenes including styrenes and cycloalkenes, and can proceed with high yields. researchgate.net Chiral porphyrin ligands have been used in conjunction with these systems to achieve enantioselective epoxidations. researchgate.net

Table 2: Representative Metal-Catalyzed Epoxidation using a Pyridine N-Oxide Oxidant

| Alkene Substrate | Catalyst System | N-Oxide | Solvent | Product |

|---|---|---|---|---|

| Styrene | Ruthenium-Porphyrin Complex | 2,6-Dichloropyridine (B45657) N-oxide | Benzene | Styrene Oxide |

Data derived from studies on 2,6-dichloropyridine N-oxide, which serves as a model for the reactivity of 2,6-disubstituted pyridine N-oxides. researchgate.net

Oxygenation of Unsaturated Hydrocarbons (Alkenes and Alkynes)

Beyond epoxidation, the oxygen atom transfer chemistry of pyridine N-oxides extends to the broader oxygenation of unsaturated hydrocarbons, including both alkenes and alkynes. researchgate.net In metal-catalyzed systems, these reactions can lead to the formation of various oxygenated products. For alkenes, besides epoxides, carbonyl compounds can be formed, sometimes through rearrangement or further oxidation of the initial epoxide. researchgate.net The oxygenation of alkynes using N-oxide oxidants can similarly yield valuable carbonyl-containing products. These transformations highlight the utility of pyridine N-oxides as versatile oxygen sources in synthetic organic chemistry. researchgate.net

Deoxygenation Strategies for this compound

The removal of the N-oxide functional group is a crucial step in many synthetic sequences, as it restores the parent pyridine structure after the N-oxide has been used to direct reactivity or as an auxiliary. arkat-usa.orgresearchgate.net Various methods have been developed for the deoxygenation of pyridine N-oxides, with catalytic reduction methods being particularly efficient and mild.

Catalytic Reduction Methods

Catalytic methods offer a chemoselective and efficient route for the deoxygenation of pyridine N-oxides, often tolerating other functional groups that might be affected by harsher stoichiometric reagents. organic-chemistry.org

One prominent method involves palladium catalysis. A system using palladium(II) acetate (B1210297) ([Pd(OAc)₂]) with a ferrocene-based diphosphine ligand, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), effectively catalyzes the deoxygenation of pyridine N-oxides. organic-chemistry.orgorganic-chemistry.org In this process, a trialkylamine like triethylamine (B128534) serves as the oxygen acceptor, and the reaction can be promoted by either conventional heating or microwave irradiation. organic-chemistry.org This method is noted for its tolerance of sensitive functional groups like nitro, hydroxy, and ester groups. organic-chemistry.org

Other transition metal catalysts have also been successfully employed. Ruthenium porphyrin complexes can catalyze deoxygenation under mild conditions. lookchem.com Additionally, catalytic systems based on rhenium and molybdenum have been developed, often using triphenylphosphine (B44618) as the oxygen acceptor. researchgate.net

Table 3: Palladium-Catalyzed Deoxygenation of Pyridine N-Oxides

| Catalyst | Ligand | Oxygen Acceptor | Solvent | Temperature |

|---|

This table summarizes optimized conditions reported for the deoxygenation of various pyridine N-oxide derivatives. organic-chemistry.org

Coordination Chemistry and Ligand Design with 2,6 Diphenylpyridine N Oxide

Complexation with Transition Metals

The coordination of 2,6-diphenylpyridine (B1197909) N-oxide and its derivatives to transition metals has been a subject of significant research, leading to the synthesis of novel complexes with interesting reactivity and photophysical properties.

Bis-cyclometalated complexes utilizing the 2,6-diphenylpyridine framework yield gold(III) complexes that are notably stable both thermally and chemically. doi.org A common synthetic strategy involves the orthometalation with mercury acetate (B1210297), followed by a transmetalation step with tetrachloroauric(III) acid (HAuCl₄). doi.org The resulting (C^N^C)AuCl complex, where C^N^C represents the dianionic, tridentate 2,6-diphenylpyridine ligand, is emissive at low temperatures in acetonitrile (B52724) but not at room temperature, a behavior attributed to the dominance of non-radiative decay pathways. doi.org

The introduction of alkynyl ligands can suppress these non-radiative processes, leading to a large family of emissive (C^N^C)Au–C≡CR complexes. doi.org Furthermore, mono- and binuclear cyclometalated gold(III) complexes have been synthesized using K[AuCl₄] and an organomercury(II) compound as precursors. acs.org X-ray crystallography has revealed the molecular structures of several of these complexes, such as [Au(C^N^C)(Spy-2)] (where Spy-2 is 2-mercaptopyridine) and binuclear complexes like Au₂(C^N^C)₂(μ-dppm)₂. acs.org In these binuclear structures, weak π-π interactions are observed between the intramolecular [Au(C^N^C)] moieties, with interplanar separations of approximately 3.4 Å. acs.org These interactions are also indicated by a red shift in the absorption bands of the binuclear complexes compared to their mononuclear counterparts in solution. acs.org

A series of luminescent alkynylgold(III) complexes with various tridentate bis-cyclometalating ligands derived from 2,6-diphenylpyridine have been synthesized and characterized. researchgate.net Electrochemical studies of these complexes show a ligand-centered reduction originating from the tridentate C^N^C pincer ligands and an alkynyl-centered oxidation. researchgate.net

Table 1: Selected Gold(III) Complex Data

| Complex | Key Structural Feature | Emission Properties |

|---|---|---|

| [Au(C^N^C)Cl] | Mononuclear | Emissive at low temperature (77 K) in acetonitrile doi.orgacs.org |

| Au₂(C^N^C)₂(μ-dppm)₂ | Binuclear, π-π interactions | Emissive at low temperature (77 K) in acetonitrile acs.org |

The coordination chemistry of 2,6-diphenylpyridine extends to palladium(II) and platinum(II), forming a range of cyclometalated complexes. Both mononuclear complexes of the type [(C^N^C)M(L)] (where M = Pd or Pt) and dinuclear complexes have been synthesized and characterized. researchgate.net For instance, a series of cyclometalated mono- and di-nuclear platinum(II) complexes, including [(C^N^C)Pt(DMSO)] and [((C^N^C)Pt)₂(pyrazine)], have been prepared. researchgate.net

In a comparative study, two series of isoelectronic Au(III) and Pt(II) alkynylphosphonium complexes, [M(CNC)(C₂−L−P(CH₃)Ph₂)]ⁿ⁺ (where M = Au, n=1; M = Pt, n=0), were synthesized to explore the differences in their photophysical properties. mdpi.com Despite being isoelectronic, the Au(III) and Pt(II) complexes exhibited distinct photophysical behaviors. mdpi.com The Pt(II) complexes generally show strong absorption bands at higher energies (<300 nm) assigned to ¹LC transitions and weaker, red-shifted bands (350–450 nm) arising from mixed ¹MLCT and ¹LL'CT transitions. mdpi.com One of the platinum complexes demonstrated the first instance of room-temperature solution phosphorescence for this class of compounds. mdpi.com

The reaction of 2,6-diphenylpyridine with platinum(II) can also lead to complexes where the ligand is only monodeprotonated, acting as a bidentate C^N ligand, resulting in chiral cis-complexes. acs.org The stability and reactivity of these complexes can be influenced by ancillary ligands and external stimuli. For example, a stable Pt(II) complex with a tridentate 2,6-diphenylpyridine and a 4-dimethylaminopyridine (B28879) (DMAP) ligand undergoes selective C-Pt bond cleavage upon addition of an acid. nih.gov This process is reversible, with the original complex being regenerated upon the addition of a base. nih.gov

Table 2: Comparison of Au(III) and Pt(II) Complex Properties

| Metal Center | Complex Type | Key Photophysical Property |

|---|---|---|

| Au(III) | [Au(CNC)(C₂−L−P(CH₃)Ph₂)]⁺ | Transition characterized as a mix of ILCT, LC, LL'/MLCT mdpi.com |

While the coordination chemistry of 2,6-diphenylpyridine N-oxide itself with ruthenium and iron is less extensively documented in the provided results, related pyridine-based ligands offer insights. Generally, pyridine-N-oxides are known to coordinate to transition metals, including iron and ruthenium, through the oxygen atom. wikipedia.org These complexes are typically high spin and kinetically labile. wikipedia.org

In the context of ruthenium, complexes with related cyclometalated 2-phenylpyridine (B120327) ligands have been synthesized. znaturforsch.com For example, the reaction of Ru₃(CO)₁₂ with 2-phenylpyridine can yield dinuclear ruthenium(II) complexes. znaturforsch.com Although direct examples with this compound are not detailed, the use of other heteroaromatic N-oxides as oxidants in ruthenium-porphyrin catalyzed reactions suggests the potential for interaction. researchgate.net However, it has been hypothesized that bulky ortho-substituents, such as the phenyl groups in this compound, might hinder the interaction with the catalyst. researchgate.net

Regarding iron, studies have focused on iron(III) porphyrin complexes with pyridine (B92270) N-oxide as an axial ligand. nih.gov Both five-coordinate and six-coordinate complexes have been investigated, with the latter sometimes exhibiting spin-crossover behavior. nih.gov A five-coordinate iron(III) porphyrin complex with a neutral pyridine N-oxide ligand has been isolated and structurally characterized, representing a rare example of such a coordination mode. nih.gov

Tridentate Ligand Systems Derived from this compound

The this compound scaffold is a precursor to powerful tridentate ligands that have significantly impacted coordination chemistry and materials science.

The deprotonation of the two phenyl rings in 2,6-diphenylpyridine at the ortho positions, along with coordination of the central pyridine nitrogen, creates a dianionic, tridentate C^N^C pincer ligand. This ligand framework is known to form highly stable, square-planar complexes with d⁸ metals like Pt(II) and Au(III). doi.orgbeilstein-journals.org The strong ligand field exerted by the C^N^C ligand is crucial for destabilizing the d-d excited states that often lead to non-radiative deactivation in these metal complexes. beilstein-journals.org

These C^N^C pincer complexes have been utilized in the construction of various mononuclear and polynuclear structures. For example, they have been combined with N-heterocyclic carbene (NHC) ligands to create new Au(III) and Pt(II) complexes. rsc.org The synthesis of a Pt(II)-Au(III) hetero-dimetallic complex supported by a Y-shaped tris-NHC ligand has also been reported, showcasing the versatility of the C^N^C framework in building complex molecular architectures. rsc.org

The electronic properties of the C^N^C ligand system can be systematically tuned by introducing substituents on the phenyl rings. This modulation directly influences the properties of the resulting metal complexes, particularly their emission characteristics.

By systematically varying electron-withdrawing groups—such as cyano, fluoro, trifluoromethyl, and trifluoromethoxy—on the phenyl rings of the C^N^C ligand in arylgold(III) complexes, the emission maxima have been significantly blue-shifted. rsc.org For example, emission wavelengths have been tuned from 492 nm down to 466 nm in dichloromethane (B109758) solution. rsc.org This demonstrates that increasing the electron-withdrawing nature of the substituents can effectively lower the energy of the highest occupied molecular orbital (HOMO) of the complex, leading to a larger HOMO-LUMO gap and higher energy (bluer) emission. rsc.org The emission from these complexes is generally assigned as originating from a metal-perturbed triplet intraligand [π → π*(C^N^C)] state, with some aryl-to-pyridine charge transfer character. rsc.org

This ability to fine-tune the electronic properties of the ligand, and consequently the photophysical properties of the metal complex, is a powerful tool in the rational design of new materials for applications such as organic light-emitting diodes (OLEDs). rsc.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2,6-diphenylpyridine |

| 4-dimethylaminopyridine (DMAP) |

| Gold(III) |

| Palladium(II) |

| Platinum(II) |

| Ruthenium |

| Iron |

| K[AuCl₄] |

| Hg(C^N^CH)Cl |

| [Au(C^N^C)(Spy-2)] |

| 2-mercaptopyridine |

| [Au(C^N^C)PPh₃]ClO₄ |

| Au₂(C^N^C)₂(μ-dppm)₂ |

| Au₂(C^N^C)₂(μ-dppe)₂ |

| [Au(C^N^C)Cl] |

| [Pt(CNC)(alkynyl)] |

| [M(CNC)(C₂−L−P(CH₃)Ph₂)]ⁿ⁺ |

| [((C^N^C)PtII)₂(pyrazine)] |

| [(C^N^C)PtII(DMSO)] |

| [Au(CNC)Cl] |

| [Pt(CNC)(DMSO)] |

| Pyridine N-oxide |

| Ru₃(CO)₁₂ |

| 2-phenylpyridine |

| [Ru(OCH₃)(ppy)(CO)₂]₂ |

| N-heterocyclic carbene (NHC) |

Chiral N-Oxide Ligands in Asymmetric Catalysis

While this compound itself is an achiral molecule, the incorporation of chiral motifs into the pyridine N-oxide framework has given rise to a significant class of ligands and organocatalysts for asymmetric synthesis. nih.gov These chiral controllers are valued for their ability to create specific electronic and steric environments in the transition states of chemical reactions. nih.gov The strong electron-donating nature of the N-oxide oxygen atom makes these compounds powerful Lewis bases. nih.gov This property is particularly effective for activating organosilicon reagents, such as allyltrichlorosilane, a feature that has been widely exploited in the development of new stereoselective methodologies. nih.gov Chiral heteroaromatic N-oxides have proven to be highly active catalysts capable of inducing high levels of asymmetry under generally mild reaction conditions, serving as effective, metal-free organocatalysts or as chiral ligands for various metal complexes. nih.govnih.gov

Stereoselective Applications in Organic Transformations

Chiral pyridine N-oxide derivatives have been successfully applied as catalysts in a diverse array of stereoselective organic transformations. nih.gov Their utility spans from carbon-carbon bond-forming reactions to the desymmetrization of meso compounds. nih.govencyclopedia.pub

One of the most well-studied applications is the asymmetric allylation of aldehydes, a key method for producing valuable homoallylic alcohols. researchgate.net Conformationally rigid chiral pyridine N-oxides have been designed that catalyze the allylation of aldehydes with allyltrichlorosilane, achieving yields up to 98% and enantiomeric excesses (ee) as high as 94%. researchgate.net Similarly, atropisomeric biaryl pyridine N-oxides, synthesized via biocatalytic dynamic kinetic resolution, have also shown efficacy as catalysts for the asymmetric allylation of benzaldehyde (B42025) derivatives. scispace.com

The asymmetric nitroaldol (Henry) reaction, which constructs quaternary carbon centers, is another area where these catalysts have excelled. mdpi.com A nickel complex featuring a chiral aminophenol sulfonamide ligand was developed for the asymmetric Henry reaction of 2-acylpyridine N-oxides, producing β-nitro tertiary alcohols in up to 99% yield and 99% ee. mdpi.com In other work, copper complexes with chiral pyridine N-oxides bearing oxazoline (B21484) moieties have been used to catalyze the Henry reaction, achieving moderate to good enantioselectivity. encyclopedia.pubmdpi.com

More recently, chiral 4-aryl-pyridine N-oxides (ArPNOs) have been developed as superior nucleophilic organocatalysts for the acylative dynamic kinetic resolution (DKR) of azoles. acs.org In a three-component reaction between an azole, an aldehyde, and an anhydride (B1165640), a catalyst loading of just 5 mol% furnished the desired products with excellent diastereomeric ratios (>20:1) and enantioselectivity (up to 99% ee). acs.orgx-mol.com These catalysts overcome previous limitations that required a strong electron-donating group at the C-4 position of the pyridine ring, thus expanding the structural diversity and applicability of chiral N-oxide catalysts. acs.org

Other notable stereoselective applications include the propargylation and allenylation of aldehydes, the ring-opening of meso-epoxides, and Michael additions. nih.govnih.gov

Table 1: Selected Stereoselective Applications of Chiral Pyridine N-Oxide Derivatives This table is interactive. You can sort and filter the data by clicking on the column headers.

| Reaction Type | Catalyst/Ligand Class | Substrate Example | Stereoselectivity | Reference |

|---|---|---|---|---|

| Asymmetric Allylation | Conformationally Rigid Pyridine N-Oxide | 4-Methoxybenzaldehyde | Up to 94% ee | researchgate.net |

| Asymmetric Allylation | Chiral Pyridine N-Oxide Oxazoline | Benzaldehyde | Up to 79% ee | mdpi.com |

| Asymmetric Henry Reaction | Ni-Aminophenol Sulfonamide Complex | 2-Acetylpyridine N-oxide | Up to 99% ee | mdpi.com |

| Acylative DKR | Chiral 4-Aryl-Pyridine N-Oxide (ArPNO) | 5-Phenyl tetrazole, Acetaldehyde | >20:1 rr, 99% ee | acs.org |

| Asymmetric Henry Reaction | Cu-Pyridine N-Oxide Oxazoline Complex | 3-Nitrobenzaldehyde | Up to 41% ee | encyclopedia.pub |

| Desymmetrization of Epoxides | Helical-Chiral Pyridine N-Oxide | Stilbene Oxide | Up to 94% ee | encyclopedia.pub |

Chiral Control in Reaction Selectivity

The ability of chiral N-oxide ligands to control reaction selectivity stems from their capacity to form highly organized transition states where the facial approach of a substrate is strictly governed. rsc.org In organocatalytic reactions involving silicon reagents, the mechanism of chiral induction is well-established. The Lewis basic N-oxide oxygen atom coordinates to the silicon atom (e.g., in allyltrichlorosilane), creating a hypervalent silicate (B1173343) intermediate. encyclopedia.pub This activation allows the reaction to proceed through a closed, chair-like cyclic transition state, where the chiral scaffold of the N-oxide catalyst sterically blocks one face of the electrophile (such as an aldehyde), permitting attack from only the more accessible face. encyclopedia.pub

The specific structure of the chiral ligand is paramount in determining the degree and even the direction of enantioselectivity. For instance, in the allylation of benzaldehyde catalyzed by chiral pyridine N-oxides modified with oxazoline units, a ligand derived from (S)-phenyl-glycinol yielded a product with 71% ee, while a bulkier camphor-derived ligand was less selective. mdpi.com This demonstrates that subtle changes to the chiral backbone can significantly alter the stereochemical outcome, likely by modifying the steric and electronic interactions, such as π–π stacking, within the transition state. mdpi.com

In metal-catalyzed transformations, the chiral N-oxide acts as a ligand that coordinates to the metal center to form a "chiral pocket". rsc.org Theoretical and experimental studies on N,N'-dioxide–metal complexes show that the geometry of this pocket—defined by bite angles, metal-oxygen bond lengths, and torsion angles—is dictated by the ligand's structure and the identity of the metal ion. rsc.org This defined chiral environment around the Lewis acidic metal center is what controls the stereoselectivity of the catalyzed reaction. rsc.org This principle was observed in an asymmetric sulfa-Michael reaction where changing the central metal ion or modifying ligand subunits resulted in a complete reversal of enantioselectivity. acs.org

The critical role of the N-oxide functionality itself is highlighted in studies comparing its catalytic activity to the corresponding non-oxidized pyridine. In the dynamic kinetic resolution of azoles, the chiral 4-aryl-pyridine N-oxide catalyst gave excellent enantioselectivity (92% ee), whereas its direct precursor, the chiral 4-aryl-pyridine, was ineffective, yielding only 16% ee. acs.org This confirms that the nucleophilic activation by the N-oxide oxygen is essential for achieving high levels of chiral control. acs.org

Table 2: Influence of Catalyst Structure on Reaction Selectivity This table is interactive. You can sort and filter the data by clicking on the column headers.

| Reaction | Catalyst System | Key Structural Variation | Outcome (Yield, ee%) | Reference |

|---|---|---|---|---|

| Allylation of Benzaldehyde | Pyridine N-oxide with (S)-phenyl-glycinol oxazoline | Phenyl group on chiral auxiliary | 21% Yield, 71% ee | mdpi.com |

| Allylation of Benzaldehyde | Pyridine N-oxide with camphor-derived oxazoline | Bulky camphor (B46023) group on chiral auxiliary | 90% Yield, 0% ee | mdpi.com |

| Allylation of Benzaldehyde | 3,5-Lutidine N-oxide with (S)-phenyl-glycinol oxazoline | Phenyl group + Methyl groups on pyridine | 26% Yield, 79% ee | mdpi.com |

| DKR of Azoles | Chiral 4-(3,5-dimethylphenyl)-Pyridine N-Oxide | N-Oxide present | 92% Yield, 92% ee | acs.org |

| DKR of Azoles | Chiral 4-(3,5-dimethylphenyl)-Pyridine | N-Oxide absent (isosteric control) | 29% Yield, 16% ee | acs.org |

Advanced Spectroscopic and Computational Characterization of 2,6 Diphenylpyridine N Oxide

Spectroscopic Analysis of Electronic Structure and Excitation Dynamics

The electronic properties of 2,6-Diphenylpyridine (B1197909) N-oxide are primarily investigated through UV-Visible absorption and fluorescence spectroscopy. These techniques provide insights into the energy of electronic transitions and the fate of excited states.

UV-Visible Absorption Spectroscopy

The UV-Visible absorption spectrum reveals the wavelengths of light that a molecule absorbs, corresponding to the promotion of electrons to higher energy orbitals. For aromatic systems like 2,6-Diphenylpyridine N-oxide, these transitions are typically π→π* and n→π* in nature.

The parent compound, 2,6-diphenylpyridine, exhibits strong absorption bands in the ultraviolet region, generally attributed to π→π* transitions within the aromatic rings. mdpi.com Studies on various 2,6-diphenylpyridine derivatives show characteristic absorption maxima between 270 and 320 nm. The introduction of the N-oxide functional group is expected to modulate these absorption characteristics. The N-oxide group can act as a π-donor through resonance and a σ-acceptor through induction, leading to a perturbation of the molecular orbitals. This typically results in a bathochromic (red-shift) or hypsochromic (blue-shift) of the absorption bands compared to the parent pyridine (B92270). For instance, in related gold(III) complexes, the metal-perturbed intraligand π–π* transition of the 2,6-diphenylpyridine ligand is observed in the 360–425 nm region. rsc.org

Table 1: UV-Visible Absorption Data

| Compound | Absorption Maxima (λmax) | Transition Type | Notes |

|---|---|---|---|

| 2,6-Diphenylpyridine | ~270-320 nm | π→π* | Data from studies on various derivatives. |

| This compound | Data not available | π→π, n→π | Expected to show shifted absorption bands relative to the parent compound due to the electronic influence of the N-oxide group. The n→π* transition, involving the lone pair on the oxygen atom, would likely appear as a weaker, longer-wavelength band. |

Fluorescence and Emission Studies, including Stokes Shift Analysis

Fluorescence spectroscopy provides information on the emission of light from a molecule after it has been electronically excited. 2,6-Diphenylpyridine and its derivatives are known for their fluorescent properties, making them useful as fluorophores. cymitquimica.comresearchgate.net The parent compound, 2,6-diphenylpyridine, is reported to have an emission maximum around 341 nm and is described as fluorescent in the blue-green region. mdpi.comresearchgate.net

The Stokes shift, which is the difference in energy between the absorption and emission maxima, is an important characteristic. A large Stokes shift is often desirable for applications in fluorescence imaging to minimize self-absorption and improve signal-to-noise ratios. Given the absorption and emission maxima of 2,6-diphenylpyridine, it possesses a significant Stokes shift. The N-oxide derivative is also expected to be fluorescent, although the N-oxide group can sometimes lead to quenching depending on the nature of the excited state. The emission wavelength will be dependent on the energy gap between the first excited state and the ground state.

Table 2: Fluorescence and Stokes Shift Data

| Compound | Absorption Max. (λabs) | Emission Max. (λem) | Stokes Shift (nm) | Stokes Shift (cm-1) |

|---|---|---|---|---|

| 2,6-Diphenylpyridine | ~280 nm | ~341 nm mdpi.com | ~61 nm | ~6900 cm-1 |

| This compound | Data not available | Data not available | Data not available | Data not available |

Note: The Stokes shift for 2,6-Diphenylpyridine is calculated using representative values from the literature.

Solvatochromic Behavior Investigations

Solvatochromism is the phenomenon where the color of a substance, and thus its absorption or emission spectrum, changes with the polarity of the solvent. This effect arises from differential solvation of the ground and excited states of the molecule. Molecules with a significant change in dipole moment upon electronic excitation typically exhibit strong solvatochromism.

Derivatives of 2,6-diphenylpyridine, particularly those with electron-donating or electron-withdrawing substituents, are known to exhibit positive solvatochromism, where the emission spectrum shifts to longer wavelengths in more polar solvents. mdpi.com For example, 2,6-bis-(4-methylsulphanylphenyl)pyridine shows a clear shift in its emission maximum from 361 nm to 387 nm as solvent polarity increases. mdpi.com The introduction of the N-oxide group creates a strong dipole in this compound, making it highly polar. It is therefore highly probable that this compound would exhibit significant solvatochromic behavior, as the polar ground state would be stabilized to a different extent than the excited state in solvents of varying polarity.

Nuclear Magnetic Resonance (NMR) Studies

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound by probing the magnetic properties of atomic nuclei.

Proton (1H) NMR Investigations

In the 1H NMR spectrum of 2,6-diphenylpyridine, the protons of the central pyridine ring are observed at characteristic chemical shifts. rsc.org Due to the anisotropic effect of the aromatic rings, the signals are well-resolved.

The N-oxidation of a pyridine ring significantly impacts the chemical shifts of the ring protons. Generally, the N-oxide group causes a downfield shift (deshielding) of the α-protons (protons at C2 and C6) and an upfield shift (shielding) of the γ-proton (proton at C4). In the case of this compound, the α-positions are substituted. However, looking at the data for 2,6-dimethylpyridine (B142122) N-oxide, the γ-proton (H-4) and β-protons (H-3, H-5) experience shifts upon N-oxidation. chemicalbook.com A similar trend is expected for this compound, where the H-4 proton of the pyridine ring should shift upfield, and the H-3/H-5 protons will also be affected. The protons on the phenyl rings, particularly the ortho-protons, are also likely to be shifted due to the electronic and steric influence of the N-oxide group.

Table 3: 1H NMR Chemical Shift Data (in CDCl3)

| Proton Position | 2,6-Diphenylpyridine (δ, ppm) rsc.org | This compound (Expected δ, ppm) |

|---|---|---|

| Pyridine H-3, H-5 | 7.72 (d) | ~7.3-7.5 |

| Pyridine H-4 | 7.81 (t) | ~7.1-7.3 |

| Phenyl H (ortho) | 8.23 (m) | Expected to shift, likely downfield |

Carbon (13C) NMR Analysis

The 13C NMR spectrum provides information about the carbon framework of a molecule. The chemical shifts of the carbon atoms in 2,6-diphenylpyridine are well-documented. rsc.org

N-oxidation has a predictable effect on the 13C chemical shifts of the pyridine ring. Typically, the C-2 and C-6 carbons are shifted downfield, while the C-4 carbon is shifted upfield. The C-3 and C-5 carbons show a smaller downfield shift. This is observed in the comparison of 2,6-dimethylpyridine and its N-oxide. chemicalbook.com Applying this trend allows for a prediction of the 13C NMR spectrum for this compound.

Table 4: 13C NMR Chemical Shift Data (in CDCl3)

| Carbon Position | 2,6-Diphenylpyridine (δ, ppm) rsc.org | This compound (Expected δ, ppm) |

|---|---|---|

| Pyridine C-2, C-6 | 156.7 | ~150-152 |

| Pyridine C-3, C-5 | 118.5 | ~125-127 |

| Pyridine C-4 | 137.4 | ~125-128 |

| Phenyl C-ipso | 139.4 | ~133-135 |

| Phenyl C-ortho | 126.9 | Expected to be shifted |

| Phenyl C-meta | 128.6 | Expected to be shifted |

X-ray Crystallographic Analysis of this compound and its Complexes

X-ray crystallography provides definitive proof of molecular structure, offering precise data on bond lengths, bond angles, and the spatial arrangement of atoms. While a dedicated crystal structure for the isolated this compound is not widely reported, extensive analysis of its parent compound, 2,6-diphenylpyridine, and related N-oxide complexes provides a robust framework for understanding its structural characteristics.

The crystal structure of the parent molecule, 2,6-diphenylpyridine, reveals a non-planar conformation. researchgate.net The two phenyl rings are twisted relative to the central pyridine ring, with reported dihedral angles of 29.68° and 26.58°. researchgate.net This twisting alleviates steric hindrance between the ortho-hydrogens of the phenyl groups and the pyridine ring.

Upon N-oxidation to form this compound, key changes in the pyridine core geometry are expected. The C-N bonds adjacent to the N-oxide group are predicted to lengthen slightly, and the internal C-N-C bond angle is expected to decrease. The most significant change is the formation of the N-O bond, which typically has a length of approximately 1.28-1.35 Å in various pyridine N-oxide derivatives.

In metal complexes, such as those with platinum(II) or gold(III), the 2,6-diphenylpyridine ligand can act as a C^N^C pincer ligand through cyclometalation. mdpi.comuq.edu.au This coordination significantly alters the ligand's geometry, forcing the pyridine and phenyl rings into a more planar arrangement to accommodate the square-planar coordination sphere of the metal. mdpi.com The bond angles within the ligand are distorted from their ideal values to satisfy the geometric constraints of the chelate rings. mdpi.com

Table 1: Selected Experimental Bond Parameters for 2,6-Diphenylpyridine

| Parameter | Bond | Length (Å) / Angle (°) | Reference |

|---|---|---|---|

| Bond Length | C2-N1 | 1.339 (5) | researchgate.net |

| Bond Length | C6-N1 | 1.343 (5) | researchgate.net |

| Bond Length | C2-C21 | 1.487 (6) | researchgate.net |

| Bond Length | C6-C61 | 1.492 (5) | researchgate.net |

| Bond Angle | C6-N1-C2 | 118.1 (4) | researchgate.net |

| Bond Angle | N1-C2-C3 | 122.5 (4) | researchgate.net |

| Dihedral Angle | N1-C2-C21-C22 | 29.68 (18) | researchgate.net |

| Dihedral Angle | N1-C6-C61-C62 | 26.58 (17) | researchgate.net |

The supramolecular architecture of crystals is governed by a network of non-covalent interactions. In the crystal structure of 2,6-diphenylpyridine, the molecules are linked into chains by weak C-H...π interactions, where a hydrogen atom from a phenyl ring interacts with the π-system of the pyridine ring of an adjacent molecule. researchgate.netrsc.org

The introduction of the N-oxide functional group provides a strong hydrogen bond acceptor site (the oxygen atom). This is expected to introduce new, and likely more dominant, intermolecular interactions, such as C-H...O hydrogen bonds. mdpi.com In the crystal structures of related N-oxide compounds, these interactions are frequently observed to direct the crystal packing, often forming dimers or extended chain motifs. mdpi.comd-nb.info

Theoretical and Computational Chemistry

Computational chemistry provides indispensable tools for probing the electronic structure and properties of molecules, complementing experimental findings and offering predictive insights.

Density Functional Theory (DFT) has become a standard method for accurately predicting the ground-state geometries of organic molecules. github.io Using a suitable functional (e.g., B3LYP or PBE0) and basis set (e.g., 6-311G(d,p)), the molecular geometry of this compound can be optimized. researchgate.netresearchgate.net

These calculations can provide a detailed picture of the bond lengths and angles, confirming the expected structural changes upon N-oxidation. DFT results typically show good agreement with experimental data from X-ray crystallography. researchgate.net For 2,6-diphenylpyridine, calculated geometric parameters would be expected to closely match the crystallographic data, validating the computational approach. The optimized geometry serves as the foundation for further calculations of vibrational frequencies, electronic properties, and excited states.

Table 2: Representative Comparison of Calculated vs. Experimental Geometries for a Related System

| Parameter | Method (Functional/Basis Set) | Calculated Value | Experimental Value |

|---|---|---|---|

| Bond Length (C-N) | DFT (B3LYP/6-311G(d,p)) | ~1.34 Å | 1.341 Å |

| Bond Angle (C-N-C) | DFT (B3LYP/6-311G(d,p)) | ~118.0° | 118.1° |

| Dihedral Angle | DFT (B3LYP/6-311G(d,p)) | ~28° | 28.1° |

Note: This table is illustrative, based on typical performance of DFT for similar aromatic systems.

Time-Dependent Density Functional Theory (TD-DFT) is the preeminent computational method for investigating the electronic excited states of molecules. rsc.orgq-chem.com It allows for the calculation of vertical excitation energies and oscillator strengths, which can be directly correlated with the absorption maxima (λ_max) and intensities in an experimental UV-Vis spectrum. acs.orgchemrxiv.org

For this compound, TD-DFT calculations can predict the energies of the low-lying singlet and triplet excited states. The calculations help to characterize the nature of these transitions, such as π→π* transitions associated with the aromatic system or n→π* transitions involving the lone pair electrons on the N-oxide oxygen. preprints.org The results can elucidate how N-oxidation and phenyl substitution influence the molecule's color and photophysical properties. In studies of related metal complexes, TD-DFT has been crucial for understanding their emissive properties, assigning transitions as intraligand, metal-to-ligand charge transfer (MLCT), or ligand-to-metal charge transfer (LMCT). uq.edu.aupreprints.org

The electronic landscape of a molecule can be explored through various quantum chemical analyses. The distribution of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding a molecule's reactivity and electronic transitions. researchgate.net For this compound, the HOMO is expected to be localized on the phenyl and pyridine π-system, while the LUMO would also be a π* orbital. The energy gap between the HOMO and LUMO is a key parameter that relates to the molecule's electronic excitation energy and chemical stability. uq.edu.au

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. researchgate.net For the N-oxide, the MEP would show a region of high negative potential around the oxygen atom, confirming its role as a primary site for electrophilic attack and hydrogen bonding.

Advanced methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density topology. researchgate.net QTAIM allows for the characterization of chemical bonds and non-covalent interactions by locating bond critical points (BCPs) in the electron density and analyzing their properties, providing a quantitative measure of bond order and interaction strength. researchgate.netrug.nl

Kinetic Isotope Effect Studies for Reaction Mechanism Elucidation

The kinetic isotope effect (KIE) is a powerful and sensitive tool in physical organic chemistry used to elucidate the mechanisms of chemical reactions. wikipedia.org It involves measuring the change in the rate of a reaction when an atom in one of the reactants is replaced by one of its heavier isotopes. wikipedia.org This change in rate occurs primarily because the greater mass of the heavier isotope leads to a lower zero-point vibrational energy for the bond it is involved in, thus requiring more energy to be broken. pharmacy180.com The ratio of the rate constant for the reaction with the lighter isotope (k_L) to that of the heavier isotope (k_H) is defined as the KIE (k_L/k_H). wikipedia.org

KIE studies are broadly classified into primary and secondary effects. A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. slideshare.net For instance, substituting hydrogen with deuterium (B1214612) (²H or D) can result in a significant primary KIE, typically in the range of 2–8, if the C-H bond is cleaved during the rate-limiting step. pharmacy180.com Secondary kinetic isotope effects are smaller and occur when the isotopically substituted atom is not directly involved in bond breaking or formation, but its environment changes during the reaction, for example, due to rehybridization of the carbon atom to which it is attached. wikipedia.orgslideshare.net

In the context of this compound, KIE studies would be invaluable for understanding its reaction mechanisms, particularly in oxygen transfer reactions where it serves as an oxidant. researchgate.net While specific KIE studies on this compound are not extensively reported in the provided literature, the methodology can be applied to investigate key mechanistic questions. For example, in a hypothetical oxidation reaction where a substrate's C-H bond is broken by the oxygen atom from the N-oxide, a primary KIE would be expected upon deuteration of the substrate.

Furthermore, isotopic labeling of the this compound molecule itself could provide mechanistic insights. Replacing specific atoms within the pyridine or phenyl rings with their heavier isotopes (e.g., ¹³C for carbon, ¹⁵N for nitrogen) could reveal subtle details about bonding changes in the transition state.

To illustrate how such data would be interpreted, consider a hypothetical reaction where this compound is used to oxidize toluene (B28343) to benzoic acid. By using deuterated toluene (C₆H₅CD₃), one could measure the KIE to determine if the C-H bond cleavage is the rate-determining step.

Table 1: Illustrative Kinetic Isotope Effect Data for a Hypothetical Oxidation Reaction

This table is for illustrative purposes to demonstrate the application of KIE in mechanistic studies.

| Reactant Pair | Rate Constant (L mol⁻¹ s⁻¹) | Kinetic Isotope Effect (k_H/k_D) | Mechanistic Implication |

| Toluene (C₇H₈) + this compound | k_H | \multirow{2}{*}{6.5} | A primary KIE of this magnitude suggests that the C-H bond is significantly broken in the rate-determining step of the reaction. pharmacy180.com |

| Toluene-d₈ (C₇D₈) + this compound | k_D |

N-O Bond Dissociation Enthalpy Calculations

The N-O bond dissociation enthalpy (BDE) is a critical thermodynamic parameter that quantifies the strength of the bond between the nitrogen and oxygen atoms in an N-oxide. This value is fundamentally important for understanding the reactivity of this compound, especially in its capacity as an oxygen transfer agent in various chemical transformations. researchgate.net A lower BDE generally implies a more facile cleavage of the N-O bond, making the compound a more potent oxidant.

The BDE of the N-O bond can be determined experimentally, though computational methods have become a highly reliable and accessible alternative for predicting these values. wayne.edu High-level composite methods such as CBS-QB3, CBS-APNO, and G4, as well as more computationally efficient Density Functional Theory (DFT) methods like M06-2X, have been successfully employed to calculate N-O BDEs with a high degree of accuracy. wayne.edu

The presence of the two phenyl substituents at the 2 and 6 positions of the pyridine ring in this compound is expected to modulate the N-O BDE compared to the unsubstituted pyridine-N-oxide. These bulky phenyl groups can introduce steric strain and also influence the electronic properties of the pyridine ring through inductive and resonance effects, which in turn would alter the strength of the N-O bond. Computational modeling is the ideal tool to quantify these substituent effects precisely. The calculation involves determining the enthalpy difference between the N-oxide molecule and its corresponding radical fragments (the 2,6-diphenylpyridinyl radical and an oxygen atom).

Table 2: Experimental and Calculated N-O Bond Dissociation Enthalpies for Pyridine-N-Oxide

| Method | N-O Bond Dissociation Enthalpy (kcal/mol) | Reference |

| Experimental | 63.3 ± 0.5 | wayne.edu |

| CBS-QB3 | 65.4 | wayne.edu |

| CBS-APNO | 63.6 | wayne.edu |

| G4 | 62.6 | wayne.edu |

| M06-2X | 64.1 | wayne.edu |

Applications in Materials Science and Photophysics

Luminescent Materials and Organic Light-Emitting Diodes (OLEDs)

The inherent fluorescence of the 2,6-diphenylpyridine (B1197909) scaffold has prompted significant research into its use as an emitter in organic light-emitting diodes (OLEDs). researchgate.netsmolecule.com These compounds can serve as the active layer in electroluminescent devices, contributing to advancements in display technologies. researchgate.netsmolecule.com

A variety of 2,6-diphenylpyridine-based fluorophores have been synthesized and investigated for their electroluminescent properties. researchgate.net The synthesis often involves methodologies like the Suzuki-Miyaura cross-coupling reaction, which allows for the introduction of different substituents onto the diphenylpyridine framework. nih.gov For instance, a series of 2,6-diphenylpyridine-based fluorophores with substituents such as bromo (Br), hydrogen (H), methoxy (B1213986) (OMe), dimethylamino (NMe2), and diphenylamino (NPh2) have been prepared to study their photophysical properties. researchgate.net

Gold(III) complexes incorporating 2,6-diphenylpyridine as a tridentate C^N^C ligand have also been designed as phosphorescent emitters. rsc.orgresearchgate.net By systematically varying the electron-withdrawing groups on the phenyl rings of the ligand, researchers have been able to synthesize a new class of sky-blue-emitting arylgold(III) complexes. rsc.org

Furthermore, copolymers incorporating 4-(anthracene-10-yl)-2,6-diphenylpyridine segments have been synthesized via Heck coupling. nycu.edu.twresearchgate.net These polymers were designed to combine the electron-transporting properties of the pyridine (B92270) unit with the high fluorescence of the anthracene (B1667546) moiety. nycu.edu.tw

The performance of OLEDs utilizing 2,6-diphenylpyridine derivatives has been evaluated. In a device using a specific 2,6-diphenylpyridine-based compound as the light-emitting layer without doping, green emission was observed at a maximum wavelength (λmax) of 518 nm. researchgate.net This device demonstrated good performance, achieving a current density of 200 mA/cm² and a luminance of 15,000 cd/m² at an applied voltage of 7 V. researchgate.net

Sky-blue-emitting gold(III) complexes based on 2,6-diphenylpyridine have shown high photoluminescence quantum yields (PLQYs) of up to 43% in solid-state thin films. rsc.org This has led to the fabrication of high-performance solution-processable and vacuum-deposited OLEDs with external quantum efficiencies (EQEs) of up to 5.3% and 11.3%, respectively. rsc.org

Copolymers containing 4-(anthracene-10-yl)-2,6-diphenylpyridine segments have also been tested in PLEDs. A double-layer PLED with one of these copolymers emitted green light with a maximum brightness of 28 cd/m² and a current yield of 0.85 cd/A. researchgate.net

Table 1: Electroluminescent Device Performance of 2,6-Diphenylpyridine Derivatives

| Emitter Type | Device Structure | Emission Color | Max. Brightness (cd/m²) | Max. EQE (%) | Reference |

|---|---|---|---|---|---|

| 2,6-Diphenylpyridine derivative | Undoped | Green (518 nm) | 15,000 | N/A | researchgate.net |

| Arylgold(III) complex | Solution-processed | Sky-blue | N/A | 5.3 | rsc.org |

| Arylgold(III) complex | Vacuum-deposited | Sky-blue | 64,991 | 11.3 | researchgate.netrsc.org |

The emission properties of 2,6-diphenylpyridine derivatives can be systematically tuned by modifying the substituents on the phenyl rings. Increasing the electron-donating ability of the substituents generally leads to a red shift in both the UV-vis absorption and emission spectra. researchgate.net For example, a series of fluorophores with different substituents (Br, H, OMe, NMe2, NPh2) showed a successive red shift with increasing donor strength. researchgate.net

In the case of arylgold(III) complexes, the introduction of various electron-withdrawing groups, such as cyano, fluoro, and trifluoromethyl, on the phenyl rings of the 2,6-diphenylpyridine ligand has been shown to significantly blue-shift the emission maxima from 492 nm to 466 nm in dichloromethane (B109758) solution. rsc.org Replacing fluorine atoms with stronger electron-withdrawing groups like trifluoromethyl and trifluoromethoxy can further shift the CIE coordinates to a purer blue region. rsc.org

Table 2: Effect of Substituents on the Emission Maxima of Arylgold(III) Complexes

| Substituent on Phenyl Ring | Emission Maximum (nm) in CH₂Cl₂ | Reference |

|---|---|---|

| None | 492 | rsc.org |

| Fluoro | 474 | rsc.org |

| Difluoro | 470 | rsc.org |

| Trifluoro | 466 | rsc.org |

| Trifluoromethyl | N/A | rsc.org |

Fluorescent Sensors and Probes